2-Cyclobutylethane-1-sulfonyl chloride
Overview
Description
2-Cyclobutylethane-1-sulfonyl chloride is a chemical compound with the formula C6H11ClO2S . It is used in scientific research and finds applications in organic synthesis and pharmaceutical development.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.67 . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Activation and Functionalization of Alkenes
One application involves the silyl radical-mediated activation of sulfonyl chlorides, including 2-Cyclobutylethane-1-sulfonyl chloride, for the synthesis of aliphatic sulfonamides from alkenes. This method facilitates the late-stage functionalization of molecules, generating complex sulfonamide-containing structures, such as cyclobutyl-spirooxindoles, which are of interest in medicinal chemistry (Hell et al., 2019).
Catalytic Sulfonation
Another significant application is the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, showcasing the ability of sulfonyl chlorides to undergo selective catalytic reactions. This process results in the formation of sulfones, a key functional group in pharmaceuticals and agrochemicals, demonstrating a novel approach to achieving atypical regioselectivity (Saidi et al., 2011).
Solid-Phase Synthesis
The solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones utilizing polymer-supported sulfonyl chloride highlights its utility in facilitating efficient and scalable syntheses of heterocyclic compounds. This approach emphasizes the role of sulfonyl chlorides in the development of new methodologies for drug discovery and development (Holte et al., 1998).
Synthesis of Fluorescence Sensors
Sulfonyl chlorides are pivotal in synthesizing water-soluble sulfonato-Salen-type ligands, serving as highly selective and sensitive fluorescence sensors for Cu2+ detection in water and living cells. This illustrates the compound's contribution to environmental monitoring and biological research (Zhou et al., 2012).
Novel Cycloadditions
Novel applications in [2+4] cycloadditions reveal the utility of N-sulfonyl-alkylamines derived from sulfamoyl chlorides for generating cycloadducts. This demonstrates the role of sulfonyl chlorides in synthetic organic chemistry, facilitating the creation of complex molecular architectures (Tornus & Schaumann, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-cyclobutylethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVVENTRFHWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699076-35-1 | |
Record name | 2-cyclobutylethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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